molecular formula C10H12F2O2 B7993837 (3,5-Difluoro-2-propoxyphenyl)methanol

(3,5-Difluoro-2-propoxyphenyl)methanol

Cat. No.: B7993837
M. Wt: 202.20 g/mol
InChI Key: LKFFUGHDFYTXKL-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, with a methanol group at the para position relative to the propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-propoxyphenyl)methanol typically involves the reaction of 3,5-difluoro-2-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3,5-Difluoro-2-propoxybenzaldehyde or 3,5-Difluoro-2-propoxybenzoic acid.

    Reduction: 3,5-Difluoro-2-propoxyphenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3,5-Difluoro-2-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-propoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluoro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.

    (3,5-Difluoro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.

    (3,5-Difluoro-2-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

(3,5-Difluoro-2-propoxyphenyl)methanol is unique due to the specific combination of fluorine atoms and a propoxy group on the phenyl ring. This combination can influence its chemical reactivity, physical properties, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-difluoro-2-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFFUGHDFYTXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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